5,6-dimethyl-1-[(oxiran-2-yl)methyl]-1H-1,3-benzodiazole
Overview
Description
5,6-dimethyl-1-[(oxiran-2-yl)methyl]-1H-1,3-benzodiazole is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is characterized by the presence of a benzimidazole core substituted with dimethyl groups at positions 5 and 6, and an oxirane (epoxide) ring attached via a methyl group at position 1. Benzimidazole derivatives are known for their diverse pharmacological activities, making this compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-[(oxiran-2-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Introduction of Dimethyl Groups: The dimethyl groups at positions 5 and 6 can be introduced through alkylation reactions using appropriate alkylating agents.
Attachment of the Oxirane Ring: The oxirane ring can be attached via a nucleophilic substitution reaction, where an epoxide precursor reacts with the benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1-[(oxiran-2-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5,6-dimethyl-1-[(oxiran-2-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-[(oxiran-2-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The oxirane ring may also contribute to the compound’s reactivity and ability to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-1H-benzimidazole: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
1-[(oxiran-2-yl)methyl]-1H-benzimidazole: Lacks the dimethyl groups, which may affect its biological activity and chemical properties.
Uniqueness
5,6-dimethyl-1-[(oxiran-2-yl)methyl]-1H-1,3-benzodiazole is unique due to the combination of the benzimidazole core, dimethyl groups, and oxirane ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5,6-dimethyl-1-(oxiran-2-ylmethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-3-11-12(4-9(8)2)14(7-13-11)5-10-6-15-10/h3-4,7,10H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAYQJLHNWZLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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